molecular formula C10H13N B13943520 3-Isopropenyl-2-methylaniline CAS No. 446252-34-2

3-Isopropenyl-2-methylaniline

Cat. No.: B13943520
CAS No.: 446252-34-2
M. Wt: 147.22 g/mol
InChI Key: BXMAHVHRBZCSOZ-UHFFFAOYSA-N
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Description

3-Isopropenyl-2-methylaniline is an aromatic amine derivative characterized by a methyl group at the 2-position and an isopropenyl group (-CH₂C(CH₃)=CH₂) at the 3-position of the aniline ring.

Properties

CAS No.

446252-34-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-methyl-3-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3

InChI Key

BXMAHVHRBZCSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-isopropenyl-2-methylaniline may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .

Chemical Reactions Analysis

Types of Reactions

3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Aniline derivatives

    Substitution: Halogenated, nitrated, and sulfonated products

Scientific Research Applications

3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Methylaniline (o-Toluidine)

Structure : A simpler aromatic amine with a single methyl group at the 2-position of the aniline ring.
Key Differences :

  • Toxicity : Classified as highly toxic, with evidence highlighting stringent handling protocols (e.g., automated liquid transfer to minimize exposure) .
  • Applications : Widely used in dye manufacturing and as a chemical intermediate.

4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline

Structure: Features a bulky phenoxy substituent at the 4-position, with additional isopropyl and methyl groups on the phenoxy ring (CAS: AKOS012764396) . Key Differences:

  • Steric Effects: The phenoxy group introduces steric hindrance, likely reducing reactivity compared to 3-isopropenyl-2-methylaniline.
  • Solubility: Increased lipophilicity due to the aromatic phenoxy group, suggesting lower water solubility.
  • Applications: Potential use in agrochemicals or pharmaceuticals, where bulky substituents enhance target specificity.

Thiophene- and Naphthalene-Containing Analogues ()

Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related compounds. Key Differences:

  • Heterocyclic Substituents : Thiophene and naphthalene moieties alter electronic properties, enhancing π-π stacking interactions.
  • Pharmacological Relevance: These impurities in Drospirenone/Ethinyl Estradiol formulations suggest roles in drug metabolism or side-effect pathways .

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Toxicity Profile Applications
3-Isopropenyl-2-methylaniline C₁₀H₁₃N 3-isopropenyl, 2-methyl Likely moderate-high Polymer intermediates
Methylaniline (o-Toluidine) C₇H₉N 2-methyl High (requires PPE) Dyes, chemical synthesis
4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline C₁₇H₂₁NO 4-phenoxy, 3-methyl, 5-isopropyl Not specified Agrochemicals

Research Findings

  • Reactivity : The isopropenyl group in 3-isopropenyl-2-methylaniline enhances its utility in crosslinking reactions, whereas Methylaniline’s simplicity favors electrophilic aromatic substitution.
  • Toxicity : Methylaniline’s documented hazards underscore the need for rigorous controls, which may extend to 3-isopropenyl-2-methylaniline due to structural similarities .
  • Steric and Electronic Effects: Bulky substituents in 4-(5-isopropyl-2-methylphenoxy)-3-methylaniline reduce reactivity but improve binding specificity in bioactive molecules .

Biological Activity

3-Isopropenyl-2-methylaniline, a compound with significant potential in various biological applications, has garnered attention for its unique chemical structure and reactivity. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 173.25 g/mol
  • IUPAC Name : 3-Isopropenyl-2-methylaniline

Biological Activity Overview

Research indicates that 3-Isopropenyl-2-methylaniline exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study highlighted the compound's antimicrobial efficacy against several pathogens. The results indicated that 3-Isopropenyl-2-methylaniline could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have explored the anticancer potential of 3-Isopropenyl-2-methylaniline against various cancer cell lines. The compound was tested for its ability to induce apoptosis and inhibit cell proliferation. The findings are summarized in the table below:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

The mechanisms through which 3-Isopropenyl-2-methylaniline exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular enzymes and receptors, leading to alterations in cellular signaling pathways. This interaction may result in the modulation of gene expression associated with apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 3-Isopropenyl-2-methylaniline exhibited significant antimicrobial activity against resistant bacterial strains. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents.
  • Cancer Research : Another investigation focused on the anticancer properties of this compound, revealing that it effectively inhibited tumor growth in xenograft models. The study reported a reduction in tumor size and improved survival rates among treated subjects compared to controls.

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